8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine
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Overview
Description
8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C9H9ClN4.
Preparation Methods
The synthesis of 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of 2-chloro-3-hydrazinopyrazine with appropriate reagents. One common method includes the use of carbonic acid halo anhydrides followed by hydrolysis and subsequent alkylation . Industrial production methods often involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, certain derivatives of this compound have been found to inhibit c-Met kinase, a protein involved in cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other triazolopyrazine derivatives, such as:
8-Chloro-1,2,4-triazolo[4,3-a]pyrazine: Similar in structure but lacks the cyclopropylmethyl group.
[1,2,4]triazolo[4,3-a]pyrazine derivatives with 4-oxo-pyridazinone moieties: These compounds have shown potential as c-Met kinase inhibitors but differ in their additional functional groups.
Properties
Molecular Formula |
C9H9ClN4 |
---|---|
Molecular Weight |
208.65 g/mol |
IUPAC Name |
8-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H9ClN4/c10-8-9-13-12-7(5-6-1-2-6)14(9)4-3-11-8/h3-4,6H,1-2,5H2 |
InChI Key |
KGAHOGAQEAMFQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NN=C3N2C=CN=C3Cl |
Origin of Product |
United States |
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